molecular formula C13H19NOS B14402579 Carbamothioic acid, hexyl-, S-phenyl ester CAS No. 85966-68-3

Carbamothioic acid, hexyl-, S-phenyl ester

Cat. No.: B14402579
CAS No.: 85966-68-3
M. Wt: 237.36 g/mol
InChI Key: HKXZVQLLDVPKEF-UHFFFAOYSA-N
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Description

Carbamothioic acid, hexyl-, S-phenyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is formed from carbamothioic acid and hexyl alcohol, with a phenyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, hexyl-, S-phenyl ester can be synthesized through the esterification of carbamothioic acid with hexyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This ester can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols and thiols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbamothioic acid, hexyl-, S-phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and related compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, hexyl-, S-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, methyl-, S-phenyl ester
  • Carbamothioic acid, ethyl-, S-phenyl ester
  • Carbamothioic acid, propyl-, S-phenyl ester

Uniqueness

Carbamothioic acid, hexyl-, S-phenyl ester is unique due to its specific hexyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs

Properties

CAS No.

85966-68-3

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-phenyl N-hexylcarbamothioate

InChI

InChI=1S/C13H19NOS/c1-2-3-4-8-11-14-13(15)16-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15)

InChI Key

HKXZVQLLDVPKEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)SC1=CC=CC=C1

Origin of Product

United States

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